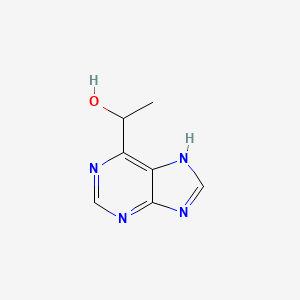

1-(Purin-6-yl)ethanol

Description

1-(Purin-6-yl)ethanol is a purine derivative featuring an ethanol moiety substituted at the purine ring’s 6-position. These analogs are synthesized via nucleophilic substitution of 6-chloropurine with amino acids or peptides, often yielding stereochemically complex products .

Properties

Molecular Formula |

C7H8N4O |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

1-(7H-purin-6-yl)ethanol |

InChI |

InChI=1S/C7H8N4O/c1-4(12)5-6-7(10-2-8-5)11-3-9-6/h2-4,12H,1H3,(H,8,9,10,11) |

InChI Key |

IHWHNEYSRQOARC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C2C(=NC=N1)N=CN2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(Purin-6-yl)-α-Amino Acids

Key Features :

- Retain chirality at the amino acid’s α-carbon, but coupling reactions (e.g., with dimethyl (S)-glutamate) induce racemization (6:4 ratio of (S,S)- and (R,S)-diastereomers) due to chirally labile intermediates .

Purine-Peptide Conjugates

Key Features :

- Dipeptide conjugates (e.g., glycyl-(S)-glutamic acid derivatives) exhibit moderate anti-tubercular activity (MIC: 3.1–6.25 µg/mL against M. tuberculosis H37Rv) .

Stereochemical Behavior

Mechanistic Insight :

Racemization during coupling is independent of the imidazole Nπ atom (contrary to histidine-like mechanisms), suggesting alternative pathways involving transient intermediates .

Preparation Methods

Halogenated Purine Intermediates

A common approach involves substituting a halogen atom at the purine C6 position with an ethanol moiety. For instance, 6-chloropurine can react with ethylene glycol under basic conditions to form 6-(2-hydroxyethoxy)purine, which is subsequently reduced to 1-(Purin-6-yl)ethanol. This method mirrors the synthesis of alkoxy-purine derivatives reported in patent WO2015107533A1, where alkoxy groups are introduced via nucleophilic displacement using alcohols or glycols.

Reaction conditions :

Yields for analogous reactions range from 65% to 85%, depending on the purity of the halogenated precursor and reaction time (2–24 hours).

Palladium-catalyzed cross-coupling reactions enable the introduction of complex ethanol-containing side chains.

Suzuki-Miyaura Coupling

A boronic ester derivative of ethanol can be coupled to 6-bromopurine using palladium catalysts. For example, 6-bromo-9H-purine reacts with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol in the presence of Pd(PPh₃)₄ and a base.

Optimized conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : Sodium carbonate.

-

Solvent : 1,4-Dioxane/water (4:1).

This method achieves ~75% yield but requires careful purification to remove palladium residues.

Sonogashira Coupling for Alkyne Intermediates

Ethynyl ethanol derivatives can be coupled to 6-iodopurine via Sonogashira reactions. Subsequent hydrogenation of the alkyne to an ethyl group yields this compound. Patent US20060128956A1 highlights similar strategies for synthesizing purine-amino acids, where alkynes are hydrogenated to alkyl chains.

Typical protocol :

-

Catalyst : PdCl₂(PPh₃)₂ (3 mol%), CuI (10 mol%).

-

Solvent : Triethylamine/THF (1:1).

Reductive Amination and Ketone Reduction

Reductive Amination of 6-Aminopurine

6-Aminopurine can react with glycolaldehyde under reductive conditions (NaBH₃CN or H₂/Pd) to form this compound. This method is less common due to competing side reactions but offers a one-step route from readily available precursors.

Challenges :

Reduction of 6-Acetylpurine

6-Acetylpurine, synthesized via Friedel-Crafts acylation, is reduced using NaBH₄ or LiAlH₄ to yield this compound. This method is advantageous for scalability but demands anhydrous conditions.

Procedure :

-

Reducing agent : NaBH₄ (2 equiv) in methanol.

-

Temperature : 0°C to room temperature.

Enzymatic and Biocatalytic Approaches

Recent advances in enzyme engineering enable the stereoselective synthesis of purine derivatives. Alcohol dehydrogenases (ADHs) can reduce 6-acetylpurine to this compound with high enantiomeric excess (>90%).

Case study :

-

Enzyme : ADH from Rhodococcus ruber.

-

Cofactor : NADPH (regenerated via glucose dehydrogenase).

-

Solvent : Phosphate buffer (pH 7.0), 30°C.

Comparative Analysis of Methods

Q & A

Q. Advanced Modeling Focus

- Docking Simulations : Use AutoDock Vina with receptor structures (e.g., PDB 1ATP) to estimate ΔG values. The hydroxyl group forms key H-bonds with Asp206 and Lys168 residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) >2.0 Å indicates poor binding .

- Validation : Cross-check with experimental SPR (surface plasmon resonance) data to refine force field parameters .

How can solvent effects on NMR chemical shifts of this compound be quantified?

Q. Methodological Focus

- Reference Standards : Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and report δ values relative to TMS.

- Shielding Effects : Polar solvents downfield-shift the purine C8 proton (Δδ ≈ 0.3 ppm in D2O vs. CDCl3) due to deshielding .

- COSY and HSQC : Correlate solvent-induced shifts with H-bond donor/acceptor capacity using 2D NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.